2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid
Description
This compound is a derivative of piperidine functionalized with an acetic acid moiety and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. The trifluoroacetic acid (TFA) component likely originates from purification or deprotection steps, forming a salt with the free amine. Fmoc is widely used in peptide synthesis due to its base-labile nature, allowing selective removal under mild conditions (e.g., piperidine) . The piperidine core provides rigidity and influences stereochemical outcomes in synthesis.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-4-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4.C2HF3O2/c25-20(26)13-22(9-11-23-12-10-22)24-21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,19,23H,9-14H2,(H,24,27)(H,25,26);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBTXUBWNHRASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the introduction of the acetic acid moiety. The final step involves the addition of trifluoroacetic acid to form the desired compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Piperazine Analogues
Example: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Structural Difference: Replaces piperidine with piperazine (a six-membered ring with two nitrogen atoms).
- Impact:
Aromatic Substituted Analogues
Example: 4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic Acid (CAS: 176504-01-1)
- Structural Difference: Replaces piperidine with a benzyl group.
- Impact:
| Parameter | Target Compound (Piperidine) | Benzyl Analogue |
|---|---|---|
| Core Structure | Piperidine | Benzyl |
| Molecular Weight (g/mol) | ~405 | 387.43 |
| Applications | Peptide backbone modification | Solid-phase linker |
Cyclopropane-Substituted Analogues
Example: 2-[(3R,4S)-3-cyclopropyl-1-Fmoc-piperidin-4-yl]acetic Acid (CAS: 1936289-08-5)
- Structural Difference: Incorporates a cyclopropane ring on the piperidine.
- Impact:
| Parameter | Target Compound (Piperidine) | Cyclopropane Analogue |
|---|---|---|
| Substituent | None | Cyclopropane |
| Steric Effects | Minimal | Significant |
Boc-Protected Analogues
Example: (S)-2-Fmoc-amino-3-(1-Boc-piperidin-4-yl)propanoic Acid (CAS: 204058-25-3)
- Structural Difference: Uses tert-butoxycarbonyl (Boc) instead of TFA as a counterion/protecting group.
- Impact:
| Parameter | Target Compound (TFA Salt) | Boc-Protected Analogue |
|---|---|---|
| Deprotection Conditions | Base (e.g., piperidine) | Acid (e.g., TFA) |
| Stability | Sensitive to bases | Sensitive to acids |
Key Research Findings
Solubility and Reactivity: Piperidine derivatives exhibit moderate solubility in organic solvents (DMF, DCM), while piperazine analogues show enhanced polarity .
Applications:
Biological Activity
The compound 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid is a synthetic organic molecule that has garnered attention in biochemical research due to its potential applications in peptide synthesis and therapeutic development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 480.48 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical in peptide synthesis for protecting amino groups during reactions.
The biological activity of this compound primarily arises from its role as a building block in peptide synthesis. The Fmoc group allows for selective formation of peptide bonds while protecting the amino group from unwanted side reactions. The removal of the Fmoc group can be achieved under mild basic conditions, typically using piperidine, enabling further reactions necessary for peptide elongation.
1. Peptide Synthesis
The compound is extensively utilized in the synthesis of peptides, which are vital for various biological functions and therapeutic applications. Its ability to facilitate the formation of specific peptide sequences makes it a valuable tool in drug development.
2. Enzyme Inhibition
Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes, particularly those involved in cancer progression and metabolic disorders. For instance, modifications to the piperidine ring have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
Case Study 1: HDAC Inhibition
In a study evaluating various analogs of the compound, researchers found that specific modifications enhanced its inhibitory effects on HDAC1 and HDAC3, with IC50 values ranging from 14 to 67 nM. This suggests that derivatives could be developed as potential anticancer agents by modulating gene expression through HDAC inhibition.
Case Study 2: Peptide Therapeutics
Another study focused on the synthesis of therapeutic peptides using this compound as a precursor. The resulting peptides demonstrated significant biological activity against targeted cancer cells, highlighting the importance of the Fmoc protection strategy in achieving high purity and yield during synthesis.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthesis protocols for 2-[4-(Fmoc-amino)piperidin-4-yl]acetic acid, and how can reaction yields be optimized?
The compound is synthesized via Fmoc protection of the piperidine amine, followed by carboxylation. A validated method involves coupling Fmoc-protected piperidine derivatives with activated acetic acid groups under anhydrous conditions. For example, analogous Fmoc-protected amino acids are synthesized using reagents like 2-chloro-2,2-difluoroacetic anhydride in tetrahydrofuran (THF) with N-methylmorpholine (NMM) as a base, achieving yields of ~23% after reversed-phase chromatography purification with trifluoroacetic acid (TFA) . Optimizing stoichiometry (e.g., 1.2 eq acylating agent), reaction time, and purification gradients can improve yields.
Q. How should researchers handle and store this compound to ensure stability and safety?
The compound is classified under acute toxicity categories (oral, dermal, inhalation: Category 4) . Key precautions include:
Q. What purification techniques are most effective for isolating this compound?
Reversed-phase chromatography (HPLC or flash chromatography) using water/acetonitrile gradients with 0.1% TFA is standard. The TFA enhances solubility and separation efficiency by ion-pairing with the basic piperidine group . For small-scale purification, preparative TLC with dichloromethane/methanol mixtures (9:1) may suffice.
Advanced Research Questions
Q. How do structural analogs of this compound compare in peptide synthesis applications, and how can conflicting bioactivity data be resolved?
Structural analogs (e.g., Fmoc-piperidine-3-carboxylic acid or phenylthio-substituted derivatives) exhibit varied steric and electronic effects. For example:
Q. What experimental strategies mitigate the low yield (<25%) observed in Fmoc-protected amino acid syntheses?
Low yields often stem from side reactions (e.g., diketopiperazine formation). Mitigation strategies include:
Q. How does the trifluoroacetate counterion influence the compound’s solubility and interaction with biological targets?
The trifluoroacetate ion enhances aqueous solubility via strong ion-pairing with cationic amines. However, residual TFA in synthetic batches may interfere with cell-based assays by altering pH or non-specifically denaturing proteins. Dialysis or lyophilization with HCl (to replace TFA with chloride) is recommended before biological testing .
Q. What are the implications of the compound’s acute toxicity profile for in vivo studies?
Despite its Category 4 toxicity (LD50 > 300 mg/kg), prolonged exposure risks cumulative organ damage. For in vivo use:
- Conduct dose-ranging studies in rodent models.
- Monitor renal/hepatic function biomarkers (e.g., ALT, creatinine) .
- Consider prodrug strategies (e.g., esterification) to improve tolerability .
Methodological Considerations
Q. What analytical techniques validate the compound’s purity and structural integrity?
Q. How can researchers assess the compound’s stability under varying pH conditions?
Perform accelerated degradation studies:
- Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs.
- Monitor degradation via HPLC. The Fmoc group is stable at pH 4–6 but cleaves rapidly in basic conditions (pH > 8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
